

Head-to-head comparison of different synthetic routes to 1,4-Thiazepane

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Compound of Interest

Compound Name: 1,4-Thiazepane hydrochloride

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A Head-to-Head Comparison of Synthetic Routes to 1,4-Thiazepane

For Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepane scaffold is a seven-membered saturated heterocycle containing nitrogen and sulfur that has garnered significant interest in medicinal chemistry due to its three-dimensional character, a desirable trait for fragment-based drug discovery.^{[1][2][3]} This guide provides a head-to-head comparison of various synthetic routes to 1,4-thiazepane, offering an objective analysis of their performance supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these synthetic strategies.

Comparison of Key Performance Metrics

The following table summarizes the quantitative data for the different synthetic routes to 1,4-thiazepan-5-ones, the common precursors to 1,4-thiazepanes.

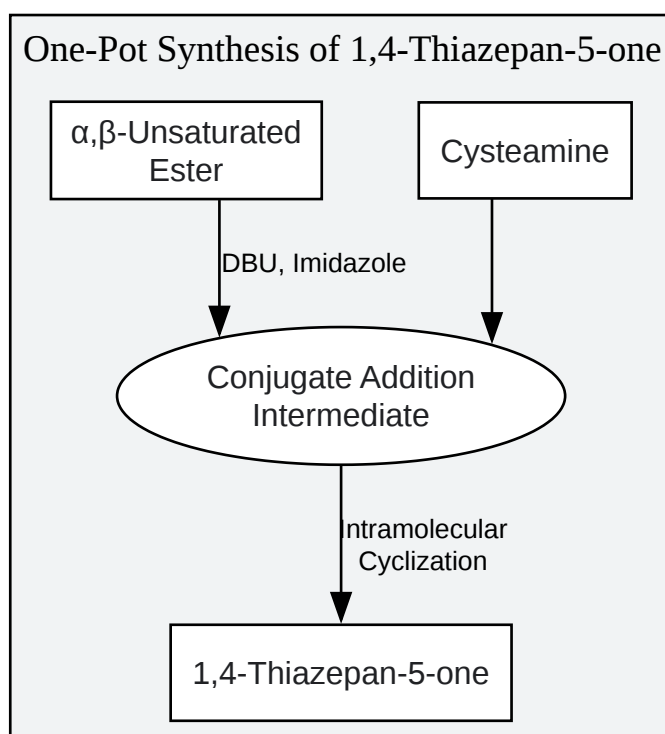
Synthetic Route	Key Reagents	Reaction Time	Yield (%)	Advantages	Disadvantages
One-Pot Cyclization of α,β -Unsaturated Esters	Cysteamine, α,β -Unsaturated Ester, DBU, Imidazole	0.5–3 hours	53–95%	Fast, high-yielding, broad substrate scope, often no chromatography needed. [1] [2] [3]	Requires synthesis of trifluoroethyl esters for optimal results.
Traditional Cyclization of α,β -Unsaturated Esters	Cysteamine, α,β -Unsaturated Ester, NaOH	3–7 days	~32%	Simple reagents.	Very long reaction times, low yields, not suitable for base-sensitive groups. [1]
Ring Expansion of Dihydro-1,3-thiazines (Staudinger)	Dihydro-1,3-thiazine, Chloroketene, Sodium Methoxide	Multi-step	Moderate	Generates multiple chiral centers diastereoselectively. [4]	Multi-step process, use of hazardous chloroketene.
Ring Expansion of Dihydro-1,3-thiazines (Rhodium)	Dihydro-1,3-thiazine, Diazomalonate, Rhodium(II) catalyst	3 hours	up to 84%	Catalytic, provides access to polysubstituted 1,4-thiazepines. [5]	Requires synthesis of dihydro-1,3-thiazine precursor, catalyst can be expensive.

Beckmann Rearrangement	Tetrahydro-1,4-thiapyranone oxime, Acid catalyst	Not specified	Variable	Utilizes a known rearrangement.	Potential for undesired regioisomer production, requires synthesis of the oxime precursor. ^[1]
Schmidt Reaction	Tetrahydro-1,4-thiapyranone, Hydrazoic acid, Acid catalyst	Not specified	Variable	A classic method for ring expansion.	Use of highly toxic and explosive hydrazoic acid, potential for regioisomers. ^[1]
Cyclization with Aziridine	Methyl-3-mercaptopropionate, Aziridine, Sodium methoxide	Several days	Low	An alternative approach to ring formation.	Very long reaction time, low yield, not compatible with base-sensitive functional groups. ^[1]

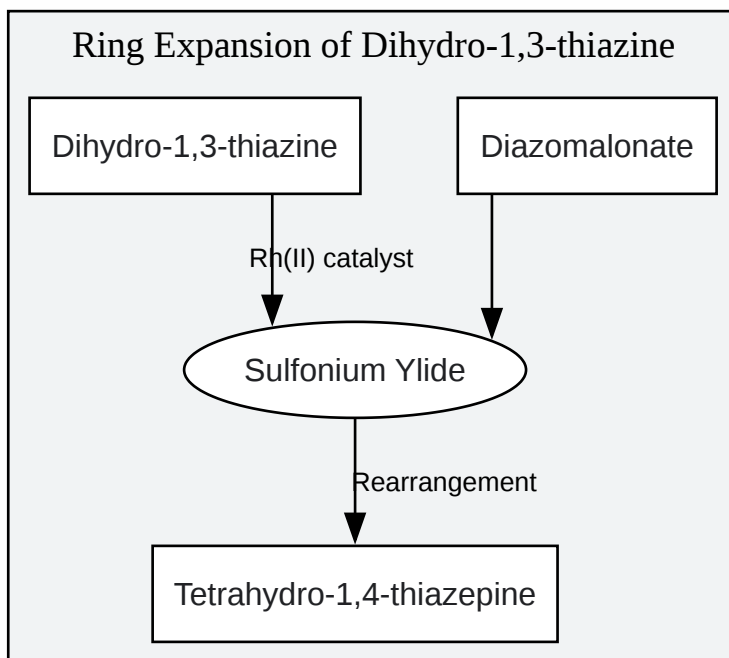
Synthetic Pathways and Logical Relationships

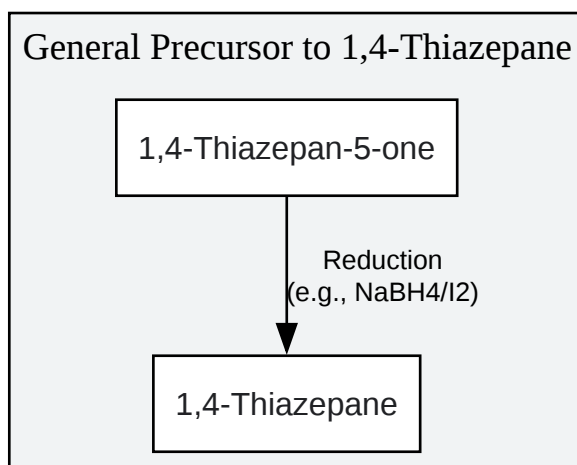
The following diagrams illustrate the key synthetic pathways to 1,4-thiazepanones and their subsequent conversion to 1,4-thiazepanes.

One-Pot Synthesis of 1,4-Thiazepan-5-one



Ring Expansion of Dihydro-1,3-thiazine





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